molecular formula C34H67NO5 B11937836 (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide

(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide

Cat. No.: B11937836
M. Wt: 579.0 g/mol
InChI Key: FDCYWFADVRIZMH-OYEKWZFKSA-N
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Description

(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide is a complex organic compound characterized by its unique deuterium labeling. This compound is a derivative of ceramide, a class of lipid molecules known for their role in cellular signaling and structural integrity of cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The process often starts with the preparation of deuterated fatty acids, followed by their coupling with sphingosine derivatives under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of deuterated precursors and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double bonds can produce fully saturated derivatives .

Scientific Research Applications

(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and to influence cellular signaling pathways related to apoptosis and inflammation .

Properties

Molecular Formula

C34H67NO5

Molecular Weight

579.0 g/mol

IUPAC Name

(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide

InChI

InChI=1S/C34H67NO5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-33(39)34(40)35-31(29-36)32(38)28-27-30(37)25-23-21-19-17-14-12-10-8-6-4-2/h27-28,30-33,36-39H,3-26,29H2,1-2H3,(H,35,40)/b28-27+/t30-,31+,32-,33+/m1/s1/i1D3,3D2,5D2,7D2

InChI Key

FDCYWFADVRIZMH-OYEKWZFKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O)O

Origin of Product

United States

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